![molecular formula C24H23FN4OS B10772287 3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one](/img/structure/B10772287.png)
3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Example 2 [WO2013054185] is a synthetic organic compound developed by Pfizer. It is an autotaxin inhibitor, which means it inhibits the enzyme autotaxin. This enzyme is involved in the production of lysophosphatidic acid, a lipid signaling molecule that plays a role in various biological processes, including cell proliferation, migration, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Example 2 [WO2013054185] involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving pyrimidine and benzothiazole derivatives.
Functional Group Introduction: The core structure is then modified by introducing a fluorobenzyl group and a propanoyl group through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the modified core structure with additional reagents under controlled conditions.
Industrial Production Methods
The industrial production of Example 2 [WO2013054185] follows a similar synthetic route but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The compound is purified using techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Example 2 [WO2013054185] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halides and organometallic compounds are used under controlled conditions.
Major Products
Scientific Research Applications
Example 2 [WO2013054185] has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of autotaxin in various chemical processes.
Biology: The compound is used to investigate the biological functions of lysophosphatidic acid and its role in cell signaling.
Medicine: It has potential therapeutic applications in diseases where autotaxin and lysophosphatidic acid are implicated, such as cancer and fibrosis.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting autotaxin.
Mechanism of Action
Example 2 [WO2013054185] exerts its effects by inhibiting the enzyme autotaxin. This inhibition prevents the production of lysophosphatidic acid, thereby modulating various biological processes. The molecular targets and pathways involved include:
Autotaxin: The primary target of the compound.
Lysophosphatidic Acid Pathway: The inhibition of autotaxin affects the lysophosphatidic acid signaling pathway, which is involved in cell proliferation, migration, and survival.
Comparison with Similar Compounds
Example 2 [WO2013054185] can be compared with other autotaxin inhibitors, such as:
Compound 26: Another autotaxin inhibitor with a similar core structure but different functional groups.
PF-8380: A well-known autotaxin inhibitor with a different chemical structure but similar biological activity.
Uniqueness
Properties
Molecular Formula |
C24H23FN4OS |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one |
InChI |
InChI=1S/C24H23FN4OS/c25-18-7-5-16(6-8-18)13-21-19-15-29(12-11-17(19)14-26-28-21)24(30)10-9-23-27-20-3-1-2-4-22(20)31-23/h1-8,14,17,19H,9-13,15H2 |
InChI Key |
BSWOIMAAUKKRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2C1C=NN=C2CC3=CC=C(C=C3)F)C(=O)CCC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


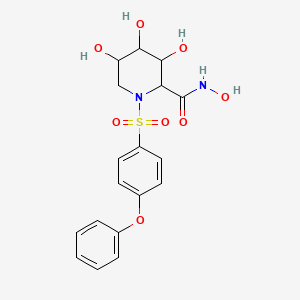
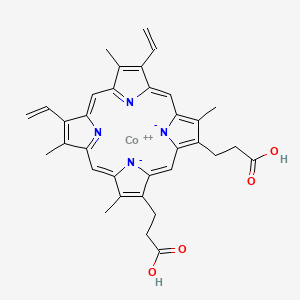
![[(1S,4S,5R,6S,8R,9S,13S,16S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772226.png)
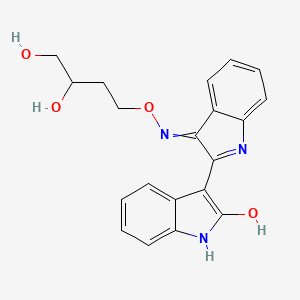
![7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10772234.png)
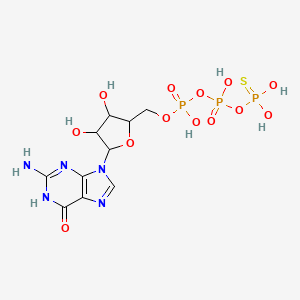
![2-[4-(4-Bromophenyl)phenyl]-4-methyl-octahydro-1,4-benzoxazine-2-ol](/img/structure/B10772237.png)
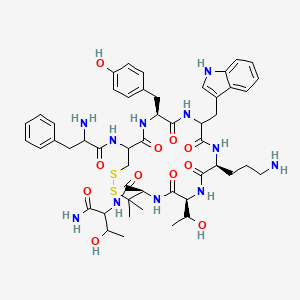
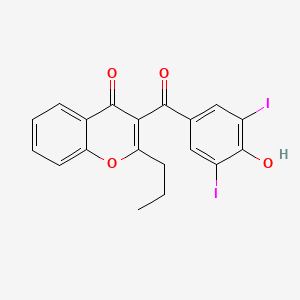
![[4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B10772266.png)
![3-[2-fluoro-4-[[3-[2-methyl-4-[2-[2-[(7-nitro-2,3-dihydro-1H-benzimidazol-4-yl)amino]ethoxy]ethoxy]phenyl]phenyl]methoxy]phenyl]propanoic acid](/img/structure/B10772270.png)
-zacopride](/img/structure/B10772272.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772291.png)

